molecular formula C6H6N2O2 B12355628 2-methyl-5-methylidene-1H-pyrimidine-4,6-dione

2-methyl-5-methylidene-1H-pyrimidine-4,6-dione

Cat. No.: B12355628
M. Wt: 138.12 g/mol
InChI Key: AWWGJBITIIVZGJ-UHFFFAOYSA-N
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Description

2-methyl-5-methylidene-1H-pyrimidine-4,6-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of two carbonyl groups at positions 4 and 6, and a methylidene group at position 5. It is a derivative of pyrimidine, which is a fundamental structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-methylidene-1H-pyrimidine-4,6-dione typically involves the condensation of appropriate precursors. One common method involves the reaction of a 2-methylpyrimidine derivative with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-methylidene-1H-pyrimidine-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-methyl-5-methylidene-1H-pyrimidine-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-methylidene-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of carbonyl and methylidene groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-methylidene-1H-pyrimidine-4,6-dione: Unique due to its specific substitution pattern and functional groups.

    5-methyl-2,4,6-trioxo-1,3,5-triazine: Similar structure but with different nitrogen positioning and functional groups.

    2,4,6-trimethylpyrimidine: Lacks the carbonyl groups present in this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-methyl-5-methylidene-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C6H6N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1H2,2H3,(H,7,8,9,10)

InChI Key

AWWGJBITIIVZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(=C)C(=O)N1

Origin of Product

United States

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